molecular formula C25H35NO8 B606429 Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard CAS No. 58786-99-5

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

Katalognummer: B606429
CAS-Nummer: 58786-99-5
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: GMTYREVWZXJPLF-AFHUBHILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard is a complex organic molecule with a unique structure It consists of a tetracyclic core with various functional groups, including hydroxyl groups and a cyclobutylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl groups and the cyclobutylmethyl substituent. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can be compared with other similar compounds, such as:

    Tetracyclic compounds: These compounds share a similar core structure but differ in their functional groups and substituents.

    Cyclobutylmethyl derivatives: Compounds with a cyclobutylmethyl group but different core structures or functional groups.

    Hydroxylated compounds: Molecules with multiple hydroxyl groups, which may have similar reactivity and biological activities.

The uniqueness of This compound lies in its specific combination of a tetracyclic core, cyclobutylmethyl substituent, and hydroxyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Butorphanol tartrate is a synthetic opioid analgesic classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual mechanism of action contributes to its analgesic effects, making it a valuable option in pain management. The following sections detail its pharmacological properties, clinical applications, and relevant research findings.

Chemical and Pharmacological Properties

  • Chemical Structure : Butorphanol tartrate is chemically described as (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) with the molecular formula C21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6 and a molecular weight of 477.56 g/mol .
  • Pharmacokinetics :
    • Absorption : Rapidly absorbed post-intramuscular (IM) injection, reaching peak plasma levels within 20 to 40 minutes .
    • Bioavailability : Oral bioavailability is low (5-17%) due to extensive first-pass metabolism; however, IM and intravenous (IV) routes yield higher bioavailability (60-70%) .
    • Distribution : Volume of distribution ranges from 305 to 901 liters, with approximately 80% protein binding .
    • Metabolism : Primarily metabolized in the liver, producing metabolites such as hydroxybutorphanol and norbutorphanol, which may exhibit some analgesic activity .
    • Elimination Half-life : Approximately 4.5 hours in healthy individuals; prolonged in patients with hepatic impairment .

Butorphanol exerts its analgesic effects by binding to opioid receptors in the central nervous system (CNS). The stimulation of these receptors leads to:

  • Inhibition of adenylate cyclase activity.
  • Closure of calcium channels.
  • Opening of potassium channels.
    This results in hyperpolarization of neuronal membranes and suppression of pain signal transmission .

Clinical Applications

Butorphanol tartrate is utilized in various clinical settings, particularly for managing acute and chronic pain. Its applications include:

  • Postoperative Pain Management : Effective in reducing pain following surgical procedures, such as cesarean sections. Studies show significant reductions in visual analog scores (VAS) for pain when compared to control groups receiving saline .
  • Labor Analgesia : Demonstrated safety and efficacy in managing pain during labor, outperforming other opioids regarding side effects and recovery times .
  • Sedation for Procedures : Used for sedation during procedures like gastroscopy; effective dosages have been determined for different age groups .

Case Studies and Clinical Trials

  • Cesarean Section Study :
    • A prospective cohort study involving 90 patients compared butorphanol with saline post-cesarean section. The butorphanol group reported lower VAS scores at multiple time points post-intervention, indicating better pain control without significant differences in adverse effects .
  • Gastroscopy Sedation Study :
    • A study evaluated the effective doses (ED50 and ED95) of butorphanol in patients undergoing painless gastroscopy across different age groups. Results indicated varying effective doses, highlighting the need for age-specific dosing strategies .
  • Comparison with Morphine :
    • In a study comparing butorphanol with morphine for premedication before anesthesia induction, both agents provided satisfactory anesthesia maintenance, although butorphanol required lower average dosages than morphine .

Summary Table of Key Pharmacological Data

ParameterValue
Molecular FormulaC21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6
Molecular Weight477.56 g/mol
Peak Plasma Level (IM)20-40 minutes
Oral Bioavailability5-17%
Volume of Distribution305 - 901 L
Protein Binding~80%
Elimination Half-life~4.5 hours

Eigenschaften

Key on ui mechanism of action

The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor.

CAS-Nummer

58786-99-5

Molekularformel

C25H35NO8

Molekulargewicht

477.5 g/mol

IUPAC-Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1

InChI-Schlüssel

GMTYREVWZXJPLF-AFHUBHILSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomerische SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Kanonische SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

Aussehen

White to off-white solid powder.

melting_point

272-274

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Moderate

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 2
Reactant of Route 2
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 3
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 4
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 5
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 6
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.